Cas no 13426-07-8 (Benzeneacetic acid, a-phenyl-,1-[(diethylamino)methyl]propyl ester)

Benzeneacetic acid, a-phenyl-,1-[(diethylamino)methyl]propyl ester structure
13426-07-8 structure
Product name:Benzeneacetic acid, a-phenyl-,1-[(diethylamino)methyl]propyl ester
CAS No:13426-07-8
MF:C22H29NO2
MW:339.47116
CID:190351
PubChem ID:25330

Benzeneacetic acid, a-phenyl-,1-[(diethylamino)methyl]propyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-phenyl-,1-[(diethylamino)methyl]propyl ester
    • 1-(diethylamino)butan-2-yl 2,2-diphenylacetate
    • ethyldiphacil
    • 1-(diethylamino)butan-2-yl diphenylacetate
    • 1-Ethyl-2-(diethylamino)ethyl diphenylacetate
    • 2-[(diphenylacetyl)oxy]-N,N-diethylbutan-1-aminium chloride
    • Eterofen
    • Ethyldiphenacetate
    • Iem-506
    • α-Phenylbenzeneacetic acid 1-[(diethylamino)methyl]propyl ester
    • DTXSID10928549
    • 13426-07-8
    • Inchi: InChI=1S/C22H29NO2/c1-4-20(17-23(5-2)6-3)25-22(24)21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20-21H,4-6,17H2,1-3H3
    • InChI Key: MLDAYGZPPRLGLE-UHFFFAOYSA-N
    • SMILES: CCN(CC(OC(C(C1C=CC=CC=1)C1C=CC=CC=1)=O)CC)CC

Computed Properties

  • Exact Mass: 339.21997
  • Monoisotopic Mass: 339.219829
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 10
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 444.9°Cat760mmHg
  • Flash Point: 131.1°C
  • Refractive Index: 1.536
  • PSA: 29.54

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